Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate: is a complex organic compound with a unique structure that includes a pyrrole ring fused with a hexahydropyrrolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of the Difluoro Groups: This step involves the selective fluorination of the pyrrole ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Cyclization to Form the Hexahydropyrrolo Ring: This step is typically achieved through a cyclization reaction under basic conditions.
Introduction of the Tert-butyl Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the pyrrole ring allow the compound to form strong interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl cis-3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate has a unique combination of a difluorinated pyrrole ring and a hexahydropyrrolo ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-6-11(12,13)7-4-14-5-8(7)15/h7-8,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXYSUUKESSQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CNC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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